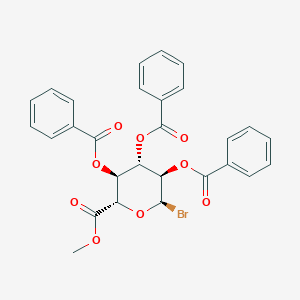

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate typically involves multiple steps, starting from simpler precursors. The process often includes the protection of hydroxyl groups, bromination, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate has several notable applications in scientific research:

Pharmaceutical Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Biochemical Studies

Due to its reactive bromine atom and benzoyl groups, this compound is utilized in biochemical assays to study enzyme activity and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Material Science

The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and nanomaterials that require specific functional groups for enhanced properties.

Case Studies

Several studies illustrate the practical applications of this compound:

- Drug Development : A study demonstrated the use of this compound as a precursor for synthesizing anti-cancer agents that target specific cell receptors. The derivatives showed promising results in vitro against various cancer cell lines.

- Enzyme Inhibition : Research indicated that modifications of this compound could effectively inhibit certain enzymes involved in metabolic pathways related to diabetes management.

- Polymer Synthesis : Investigations into the polymerization processes using this compound revealed its potential in creating biodegradable plastics with enhanced mechanical properties.

Mécanisme D'action

The mechanism by which Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetoxy-6-azidotetrahydro-2H-pyran-2-carboxylate

- Methyl (2S,3S,4S,5R,6R)-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]-6-{[(3aR,5R,5aS,8aS,8bR)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran-5-yl]methoxy}tetrahydro-2H-pyran-2-carboxylate

Uniqueness

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bromine atom and tribenzoyloxy groups differentiate it from similar compounds, potentially leading to unique reactivity and applications.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C30H24BrO10

- Molecular Weight : 608.41 g/mol

- CAS Number : 53487957

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on various cellular processes. Key areas of interest include:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro and in vivo. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : Induction of apoptosis in cancer cells is linked to the activation of caspases 3 and 9.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cellular stress and apoptosis.

- Cell Cycle Arrest : The compound has been observed to cause G1/S phase arrest in cancer cell lines.

Table 1: Summary of Research Findings

Detailed Case Studies

-

Antitumor Activity Study

- In a study published in the Journal of Cancer Research, researchers evaluated the effects of the compound on various cancer cell lines using an MTT assay. Results indicated that it significantly inhibited cell viability in a dose-dependent manner.

-

Antimicrobial Efficacy

- A study conducted by Microbial Pathogenesis assessed the antimicrobial properties against common pathogens. The results demonstrated that the compound effectively inhibited bacterial growth and showed potential as a new antimicrobial agent.

-

Inflammation Modulation

- Research published in Inflammation Research highlighted the anti-inflammatory effects observed in animal models. The compound reduced edema and inflammatory cytokine levels significantly compared to control groups.

Propriétés

Numéro CAS |

103674-69-7 |

|---|---|

Formule moléculaire |

C28H23BrO9 |

Poids moléculaire |

583.4 g/mol |

Nom IUPAC |

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |

InChI |

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |

Clé InChI |

KXTNIKNREDJJSO-LKTXNROYSA-N |

SMILES |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES isomérique |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES canonique |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Synonymes |

1-Bromo-1-deoxy-2,3,4-tribenzoate α-D-Glucopyranuronic Acid Methyl Ester; _x000B_Methyl (2,3,4-Tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.